molecular formula C24H20N2O3 B2379370 3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 608491-63-0

3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B2379370
M. Wt: 384.435
InChI Key: XEGQTFZWPFHEIF-UHFFFAOYSA-N
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Description

“3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide” is a chemical compound. It is a crucial building block of many drug candidates .


Synthesis Analysis

The synthesis of this compound involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . Parallel by-products and serial by-products coexist, which makes the selective monoacylation process relatively complicated .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Diuretic Activity : A related compound, biphenyl benzothiazole-2-carboxamide derivative, has been synthesized and shown to exhibit diuretic activity in vivo. This highlights the potential pharmacological applications of similar benzofuran carboxamide derivatives in medical research (Yar & Ansari, 2009).

  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, including benzofuran-2-carboxamides, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory activity, suggesting a role in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Cytotoxic Activity : Compounds such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally similar, have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Characterization

  • Poly(ADP-ribose) Polymerase-1 Inhibitors : Benzofuran-7-carboxamides have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 inhibitors, with various derivatives synthesized and evaluated. This demonstrates the versatility of benzofuran carboxamides in medicinal chemistry (Lee et al., 2012).

  • N-Linked Carbohydrates Derivatives : Research into derivatives from N-linked glycans, including those with benzamide structures, offers insights into their electrospray and collision-induced dissociation fragmentation spectra, contributing to analytical chemistry and biochemistry fields (Harvey, 2000).

  • Novel Water-Soluble Poly(m-benzamide)s : Synthesis of chain-growth polycondensations of 3-aminobenzoic acid derivatives demonstrates the potential of benzamides in creating novel materials with applications in nanotechnology and materials science (Sugi et al., 2006).

properties

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-7-11-17(12-8-15)23(27)26-21-19-5-3-4-6-20(19)29-22(21)24(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGQTFZWPFHEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

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